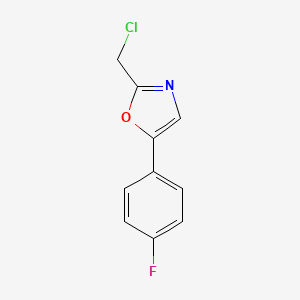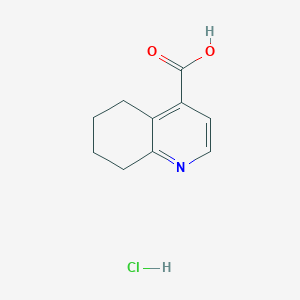
5,6,7,8-Tetrahydroquinoline-4-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydroquinoline-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H11NO2.ClH . It has a molecular weight of 213.66 . The IUPAC name for this compound is 5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for 5,6,7,8-Tetrahydroquinoline-4-carboxylic acid hydrochloride is 1S/C10H11NO2.ClH/c12-10 (13)8-5-6-11-9-4-2-1-3-7 (8)9;/h5-6H,1-4H2, (H,12,13);1H . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis
The chemical reactions involving 5,6,7,8-Tetrahydroquinoline-4-carboxylic acid hydrochloride have been explored in various studies . For example, the reaction of 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydroxylamine and N -ethyl-, phenyl-, pentafluorophenyl-, and tosylhydrazines resulted in the formation of substituted [1, 2]oxazino [5,4,3- de ]quinolines and pyrido [4,3,2- de ]cinnolines .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-Tetrahydroquinoline-4-carboxylic acid hydrochloride include a molecular weight of 213.66 . More detailed properties such as boiling point, critical temperature, critical pressure, and density can be found in specialized databases like the NIST Web Thermo Tables .科学的研究の応用
NMDA Receptor Antagonism
Research by Carling et al. (1992) explores derivatives of 2-Carboxy-1,2,3,4-tetrahydroquinoline, focusing on their role as antagonists for the glycine site on the NMDA receptor. These compounds, inspired by kynurenic acid, demonstrate the importance of the 4-position substituent in restoring antagonist activity. The study highlights the significance of conformational effects and the positioning of hydrogen-bond-accepting groups for binding affinity (Carling et al., 1992).
Photolabile Protecting Groups
Fedoryak and Dore (2002) describe the synthesis and photochemistry of a photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ). BHQ shows greater efficiency and sensitivity for multiphoton-induced photolysis than other photolabile groups, highlighting its utility in vivo for caging biological messengers (Fedoryak & Dore, 2002).
Hydrogen-Bonded Structures
Smith et al. (2008) investigate the 1:1 proton-transfer compounds of 4,5-dichlorophthalic acid with various quinolines, revealing one-dimensional hydrogen-bonded chain structures. This study underscores the versatility of quinoline derivatives in forming low-dimensional hydrogen-bonded structures, essential for understanding molecular interactions (Smith et al., 2008).
Synthetic Methodologies and Chemical Properties
- Al-Huniti et al. (2007) and Kandinska et al. (2006) focus on the synthesis of tetrahydroquinoline derivatives, exploring their synthetic pathways and chemical properties. These studies contribute to the broader understanding of tetrahydroquinoline chemistry and its potential applications in various fields (Al-Huniti et al., 2007); (Kandinska et al., 2006).
Antibacterial Activities
- Research on temafloxacin hydrochloride and its analogs by Chu et al. (1991) evaluates the antibacterial activities of these compounds, contributing to the development of new antibacterial agents. This research underscores the potential of tetrahydroquinoline derivatives in combating bacterial infections (Chu et al., 1991).
Molecular Magnets and Crystal Structures
- Studies by Gao et al. (2017) and Li et al. (2013) delve into the synthesis, crystal structures, and magnetic properties of tetrahydroquinoline derivatives. These works highlight the application of tetrahydroquinoline compounds in materials science, particularly in designing new single-molecule magnets and elucidating the relationship between molecular structure and physical properties (Gao et al., 2017); (Li et al., 2013).
特性
IUPAC Name |
5,6,7,8-tetrahydroquinoline-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9;/h5-6H,1-4H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDLJVPBPDRUTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CC(=C2C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinoline-4-carboxylic acid hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

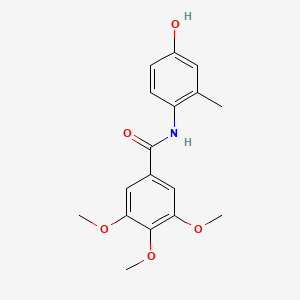
![3-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2877544.png)
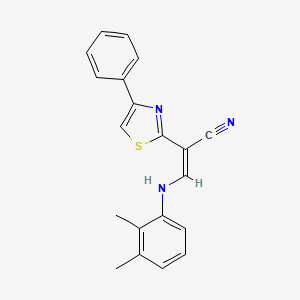
![5-Methyl-2-azaspiro[3.3]heptane; oxalic acid](/img/structure/B2877549.png)
![tert-Butyl 3-(chloromethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate hydrochloride](/img/structure/B2877550.png)
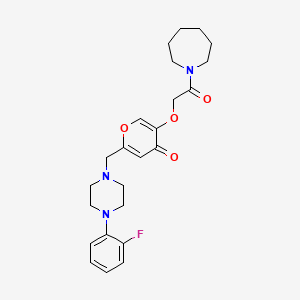
![4-Hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B2877552.png)

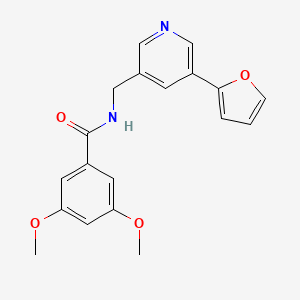
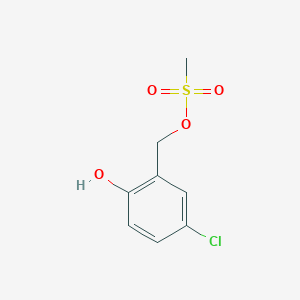

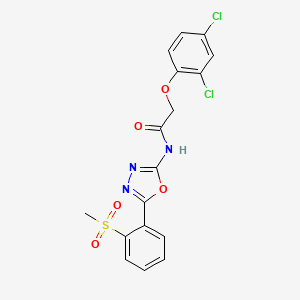
![Methyl 2-[(1,4-dimethylpyrazol-3-yl)amino]acetate](/img/structure/B2877562.png)
